molecular formula C12H13Cl2NO2 B12322938 4-[(3,4-Dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid

4-[(3,4-Dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid

Cat. No.: B12322938
M. Wt: 274.14 g/mol
InChI Key: UELMJLOCNYHTQH-UHFFFAOYSA-N
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Description

4-[(3,4-Dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is a versatile scaffold in medicinal chemistry due to its ability to interact with various biological targets. The presence of the dichlorophenyl group enhances the compound’s reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,4-Dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale adaptations of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(3,4-Dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The dichlorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (e.g., chlorine, bromine) and catalysts such as iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

4-[(3,4-Dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(3,4-Dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The dichlorophenyl group may enhance binding affinity and specificity, contributing to the compound’s overall biological effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-carboxylic acid: Lacks the dichlorophenyl group, resulting in different reactivity and biological activity.

    3,4-Dichlorophenyl derivatives: Compounds with similar aromatic substitution patterns but different core structures.

Uniqueness

4-[(3,4-Dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid is unique due to the combination of the pyrrolidine ring and the dichlorophenyl group. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C12H13Cl2NO2

Molecular Weight

274.14 g/mol

IUPAC Name

4-[(3,4-dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C12H13Cl2NO2/c13-9-2-1-7(4-10(9)14)3-8-5-11(12(16)17)15-6-8/h1-2,4,8,11,15H,3,5-6H2,(H,16,17)

InChI Key

UELMJLOCNYHTQH-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC1C(=O)O)CC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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